Cas no 1006-50-4 (5-Iodoquinoline)

5-Iodoquinoline is a halogenated quinoline derivative widely utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include its high reactivity in cross-coupling reactions, such as Suzuki and Sonogashira couplings, due to the presence of the iodine substituent at the 5-position. This compound serves as a valuable building block for the preparation of more complex heterocyclic systems and bioactive molecules. Its stability under standard conditions and compatibility with various reaction conditions further enhance its utility in medicinal chemistry and material science applications. The iodine moiety also facilitates further functionalization, making 5-Iodoquinoline a preferred choice for targeted molecular modifications.
5-Iodoquinoline structure
5-Iodoquinoline structure
Product Name:5-Iodoquinoline
CAS No:1006-50-4
MF:C9H6IN
MW:255.055114269257
MDL:MFCD11183301
CID:1024096
PubChem ID:22024980
Update Time:2025-06-11

5-Iodoquinoline Chemical and Physical Properties

Names and Identifiers

    • 5-Iodoquinoline
    • 5-iodo-quinoline
    • 5-Jod-chinolin
    • Quinoline, 5-iodo-
    • CS-0440178
    • Z381540734
    • MFCD11183301
    • SB69689
    • BAA00650
    • EN300-244002
    • AKOS009319463
    • QUSDYFSFXQORKN-UHFFFAOYSA-N
    • DB-082740
    • DTXSID80621691
    • 1006-50-4
    • SCHEMBL566334
    • F84158
    • DTXCID10572445
    • MDL: MFCD11183301
    • Inchi: 1S/C9H6IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
    • InChI Key: QUSDYFSFXQORKN-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC2C1=CC=CN=2

Computed Properties

  • Exact Mass: 254.95400
  • Monoisotopic Mass: 254.954
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12.9A^2

Experimental Properties

  • Density: 1.837
  • PSA: 12.89000
  • LogP: 2.83940

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5-Iodoquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1006-50-4)5-Iodoquinoline
Order Number:A897374
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:59
Price ($):266.0/443.0/886.0
Email:sales@amadischem.com

Additional information on 5-Iodoquinoline

Introduction to 5-Iodoquinoline (CAS No. 1006-50-4)

5-Iodoquinoline (CAS No. 1006-50-4) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its quinoline skeleton with an iodine substituent at the 5-position, exhibits unique chemical and physical properties that make it a valuable tool in various research and industrial applications. Recent advancements in synthetic methodologies and its application in drug discovery have further solidified its importance in the scientific community.

The quinoline framework is a well-known structure in organic chemistry, often serving as a scaffold for numerous bioactive compounds. The introduction of an iodine atom at the 5-position of the quinoline ring introduces distinct electronic and steric effects, which can significantly influence the compound's reactivity and biological activity. 5-Iodoquinoline has been extensively studied for its potential in medicinal chemistry, particularly as a precursor for the synthesis of bioactive molecules with anti-inflammatory, antitumor, and antimicrobial properties.

Recent research has highlighted the role of 5-Iodoquinoline in the development of novel therapeutic agents. For instance, studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against various enzymes implicated in inflammatory diseases. The ability to modify the quinoline skeleton by introducing different substituents has opened new avenues for tailoring the pharmacokinetic and pharmacodynamic properties of these compounds.

In addition to its medicinal applications, 5-Iodoquinoline has also found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes. Researchers have explored the synthesis of quinoline-based polymers incorporating iodine substituents to enhance their charge transport properties, paving the way for next-generation electronic materials.

The synthesis of 5-Iodoquinoline typically involves a combination of nucleophilic aromatic substitution and iodination reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made 5-Iodoquinoline more accessible for large-scale applications in both academic and industrial settings.

From an environmental perspective, understanding the fate and toxicity of 5-Iodoquinoline is crucial for its safe handling and disposal. Studies have shown that while it exhibits moderate toxicity to aquatic organisms, its persistence in the environment is relatively low under aerobic conditions. Proper waste management practices are recommended to minimize ecological impacts.

In conclusion, 5-Iodoquinoline (CAS No. 1006-50-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent breakthroughs in synthesis and application development, position it as a key player in future scientific innovations. As research continues to uncover new potentials for this compound, its role in advancing medicine and materials science is expected to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1006-50-4)5-Iodoquinoline
A897374
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):266.0/443.0/886.0
Email